molecular formula C9H6F3NS B1388244 2-(Trifluoromethyl)benzyl thiocyanate CAS No. 1233513-28-4

2-(Trifluoromethyl)benzyl thiocyanate

Cat. No.: B1388244
CAS No.: 1233513-28-4
M. Wt: 217.21 g/mol
InChI Key: OWGVRVDCRDRETJ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzyl thiocyanate is a chemical compound that has gained significant attention in the scientific community. It is a member of (trifluoromethyl)benzenes .


Synthesis Analysis

Direct thiocyanations of benzylic compounds have been implemented. A new strategy, involving a free radical reaction pathway initiated by AIBN, was used to construct the benzylic sp3 C–SCN bond . This overcomes the disadvantage of other strategies involving introducing leaving groups in advance to synthesize benzyl thiocyanate compounds .


Molecular Structure Analysis

The molecular formula of this compound is C9H6F3NS . Its molecular weight is 217.21 g/mol.


Chemical Reactions Analysis

The direct thiocyanation of benzylic compounds has been implemented using a free radical reaction pathway initiated by AIBN . This strategy constructs the benzylic sp3 C–SCN bond .

Mechanism of Action

The mechanism of action for the synthesis of 2-(Trifluoromethyl)benzyl thiocyanate involves a free radical reaction pathway initiated by AIBN . This results in the construction of the benzylic sp3 C–SCN bond .

Future Directions

The future development of compounds like 2-(Trifluoromethyl)benzyl thiocyanate depends on the evolution of synthetic strategies entailing versatility, diversity, and availability . The introduction of a trifluoromethylthio group (SCF3) into pharmaceutical candidates can significantly protect against in vivo enzymatic metabolism and increase cell membrane permeability . This makes the development of organic synthetic strategies accessing trifluoromethylthiolated compounds an area of considerable interest .

Properties

IUPAC Name

[2-(trifluoromethyl)phenyl]methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NS/c10-9(11,12)8-4-2-1-3-7(8)5-14-6-13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGVRVDCRDRETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Trifluoromethyl)benzyl thiocyanate
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2-(Trifluoromethyl)benzyl thiocyanate
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